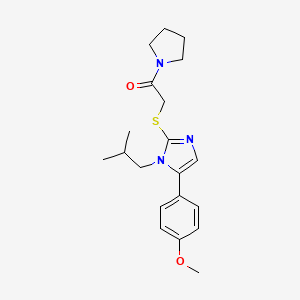

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-15(2)13-23-18(16-6-8-17(25-3)9-7-16)12-21-20(23)26-14-19(24)22-10-4-5-11-22/h6-9,12,15H,4-5,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSJONRFOUKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule characterized by its diverse functional groups and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 417.6 g/mol. The structure features an imidazole ring, a thiol group, and a pyrrolidine moiety, which contribute to its chemical reactivity and biological properties.

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Contributes to potential antifungal and antibacterial activities. |

| Thioether Linkage | May enhance bioactivity through various mechanisms such as nucleophilic substitution. |

| Pyrrolidine Moiety | Associated with neuroactive properties. |

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activities. The presence of the imidazole ring is particularly noteworthy for its role in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The structural complexity of the compound suggests it may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies have shown that imidazole-containing compounds can induce apoptosis in various cancer cell lines through caspase activation. For instance, one study reported that derivatives led to increased expression of caspase-3, indicating apoptotic pathways were activated .

Neuroactive Properties

The pyrrolidine component may confer neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Neuropharmacological Studies

Research on related compounds has shown potential anticonvulsant activity, suggesting that this compound could also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole ring or the thiol group can significantly influence its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antimicrobial activity |

| Alteration of alkyl chains | Enhanced bioavailability and reduced toxicity |

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. The imidazole ring's ability to coordinate with metal ions may inhibit metalloenzymes involved in cancer proliferation. For instance, derivatives have shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 2.12 ± 0.21 |

| HCC827 (Lung) | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These findings suggest that the compound could be effective in inhibiting the proliferation of lung cancer cells, warranting further investigation as a potential anticancer agent.

Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Preliminary studies indicate its ability to disrupt cellular functions in bacteria and fungi, although specific efficacy against particular pathogens requires further investigation.

Case Studies

In various research publications, synthesized imidazole derivatives have been tested for biological activities. A notable study found that compounds similar to 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone demonstrated notable cytotoxicity against human lung fibroblast MRC-5 cells across different assay formats (2D vs. 3D). This highlights the importance of structural modifications in enhancing biological activity.

Potential Uses in Metabolic Disorders

Research into related compounds has suggested applications in treating metabolic disorders such as type 2 diabetes and obesity due to their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have shown promise in managing conditions associated with metabolic syndrome.

CNS Disorders

Emerging evidence suggests that similar compounds may also be beneficial in treating central nervous system disorders, including mild cognitive impairment and early dementia, potentially offering new therapeutic avenues for Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

Core Heterocycles: The target compound’s imidazole-thioether-pyrrolidinone scaffold is distinct from 5a (pyrrolidinone-thiazole-benzoimidazole) and 9e (triazole-thiazole-acetamide). The thioether linkage may confer greater stability compared to oxygen-based linkers in analogs like 9e .

In contrast, C1’s chlorobenzothiophene and dimethylamino groups increase antimicrobial activity but reduce bioavailability .

Pharmacokinetic Properties :

- The isobutyl group in the target compound likely improves membrane permeability compared to Example 74 ’s trifluoromethyl groups, which enhance metabolic stability but may increase toxicity .

Synthetic Complexity :

- The target compound’s synthesis (unreported in evidence) may parallel methods in (condensation reactions) or (hydrazine-mediated cyclization). Example 74 employs isothiocyanate coupling, a method adaptable for introducing diverse amine substituents .

Research Findings and Gaps

- Its thioether linkage may mimic disulfide bonds in enzyme active sites, a hypothesis supported by studies on analogous thioether-containing imidazoles .

- Structural Analysis : Crystallographic data for related nitroimidazoles (e.g., ) reveal intermolecular interactions (C–H···N/O) that stabilize 3D networks, suggesting similar packing behavior for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.